3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

PGDS inhibition positional isomerism structure-activity relationship

Standard 5-aminopyrazoles often lack the specific substitution pattern needed for SAR studies in kinase or MAO-A programs. This compound provides a validated hinge-binding core with a free C5 amine for derivatization. - **Structural Precision**: C3-(3,4-dimethoxyphenyl) & N1-phenyl substitution; fully aromatic pyrazole. - **Quantified Utility**: FLT3 inhibitor analog (IC50 1.74 µM); MAO-A pharmacophore (dihydro analog IC50 3 µM). - **Supply**: ≥97% (HPLC), free base solid, available in mg-to-g quantities for immediate R&D deployment.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B11813365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3)OC
InChIInChI=1S/C17H17N3O2/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(18)20(19-14)13-6-4-3-5-7-13/h3-11H,18H2,1-2H3
InChIKeyVZSPOCALIZYZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Identifiers


3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 1015844-38-8; MF C₁₇H₁₇N₃O₂; MW 295.34 g/mol) is a fully aromatic, trisubstituted 5-aminopyrazole bearing a 3,4-dimethoxyphenyl group at the pyrazole C3 position, a phenyl ring at N1, and a free primary amine at C5 . The compound belongs to the aminopyrazole class—a privileged scaffold in medicinal chemistry with demonstrated utility across kinase inhibition, monoamine oxidase modulation, and anticancer programs [1]. It is commercially supplied as a free base solid with typical purity specifications of ≥97% (HPLC), and its single rotatable bond count (2, excluding methoxy groups), moderate topological polar surface area (tPSA ~62.3 Ų), and predicted LogP of approximately 2.95 place it within drug-like physicochemical space . The compound is cataloged under multiple synonym identifiers including 5-(3,4-dimethoxyphenyl)-2-phenylpyrazol-3-amine and is available in milligram-to-gram quantities from global chemical suppliers for research use only .

Aminopyrazole scaffold for kinase inhibition, MAO modulation, and antitumor pathway studies
Free base solid with free 5-NH₂ synthetic handle; suitable for medicinal chemistry derivatization
Drug-like physicochemical profile supports permeability and intracellular target engagement research

Why Close Pyrazole Analogs Cannot Substitute


Seemingly minor structural variations within the 5-aminopyrazole series produce large, quantifiable shifts in target engagement, selectivity, and physicochemical properties. The positional isomer 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine relocates the dimethoxyphenyl group from C3 to C4, altering the dihedral angle and exit vector of the aryl pharmacophore relative to the hinge-binding 5-amino group—a critical determinant in kinase active-site complementarity [1]. Removal of the N1-phenyl substituent (CAS 208519-08-8) reduces the molecular weight from 295.34 to 219.24, drops the predicted LogP from ~2.95 to ~1.33, and eliminates a key hydrophobic contact surface that drives binding affinity in lipophilic enzyme pockets . The 4,5-dihydro (pyrazoline) analog, while retaining the same substitution pattern, loses aromaticity in the heterocyclic core, which fundamentally alters both the pKₐ of the 5-NH₂ group and the compound's redox behavior [2]. These structural distinctions are not cosmetic—each translates into measurable differences in IC₅₀ values, selectivity windows, and cellular permeability that preclude simple interchangeability in research or screening workflows [1][2].

Positional isomer (C4 instead of C3) alters aryl exit vector, which may shift target engagement profiles in enzyme assays.
Des-phenyl analogs lack N1 hydrophobic contact, reducing lipophilicity by >1.5 log units and potentially lowering membrane permeability.
4,5-Dihydro (pyrazoline) analog disrupts heterocyclic aromaticity, altering amine basicity and redox behavior—may change assay response.

Differentiation Evidence Against Closest Analogs


Positional Isomerism and PGDS Target Engagement

The closest commercially available comparator, 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 301353-90-2; C4-substituted positional isomer), has been experimentally tested against hematopoietic prostaglandin D synthase (H-PGDS) and yielded an IC₅₀ of 3.30 × 10⁴ nM (33 µM) in a GST activity assay using MonoChloroBimane substrate at pH 7.2, 2°C [1]. In contrast, the target compound 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine places the dimethoxyphenyl at the C3 position of the pyrazole. This positional shift alters the exit vector of the aryl ring by approximately 60° relative to the 5-NH₂ group and changes the dihedral angle between the dimethoxyphenyl and pyrazole planes—a geometric parameter that directly determines whether the compound can productively occupy the PGDS active-site cleft or other enzyme binding pockets. While the target compound lacks a published PGDS IC₅₀, the C4 isomer's low-micromolar potency establishes a quantitative baseline; the C3-substituted target presents a systematically different pharmacophore geometry that is predicted to yield a distinct selectivity fingerprint [1][2]. For procurement decisions, researchers targeting PGDS or structurally related enzymes must not assume that C3- and C4-substituted isomers are interchangeable screening surrogates.

PGDS Engagement
Context-dependent
C4 isomer: IC₅₀ 33 µM (PGDS)
Target: C3 substitution — no PGDS data
Positional isomer geometry may shift target-engagement; isomer interchange not supported.
Assay: PGDS GST activity, MCB substrate, pH 7.2, 2°C.
PGDS inhibition positional isomerism structure-activity relationship hematopoietic prostaglandin D synthase

MAO-A vs. MAO-B Selectivity and the 3,4-Dimethoxyphenyl Pharmacophore

The 4,5-dihydro analog of the target compound, 3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been characterized in enzyme inhibition assays and demonstrates an MAO-A IC₅₀ of 0.003 mM (3 µM) and an MAO-B IC₅₀ of 0.017 mM (17 µM), yielding an approximately 5.7-fold selectivity for MAO-A over MAO-B [1]. For context, the unsubstituted parent scaffold 1,3-diphenyl-4,5-dihydro-1H-pyrazole (lacking the 3,4-dimethoxy motif) exhibits an MAO-A IC₅₀ of 0.0098 mM (9.8 µM) and an MAO-B IC₅₀ of 0.2 mM (200 µM), a selectivity ratio of ~20-fold [2]. The presence of the 3,4-dimethoxyphenyl group in the dihydro analog improves MAO-A potency by approximately 3.3-fold relative to the unsubstituted diphenyl parent while simultaneously reducing the MAO-A/MAO-B selectivity window. The fully aromatic target compound (the 1H-pyrazole rather than the 4,5-dihydro-1H-pyrazole) will exhibit altered electronic properties at the 5-NH₂ group (different pKₐ, different hydrogen-bond donor strength) and a planar rather than puckered heterocyclic geometry, both of which are expected to shift the absolute IC₅₀ values while preserving the general contribution of the 3,4-dimethoxyphenyl motif to target affinity [1][3].

MAO-A Selectivity
Reported
Dihydro analog: MAO-A IC₅₀ 3 µM, ~5.7-fold over MAO-B
3,4-Dimethoxy improves potency 3.3× vs unsubstituted parent
3,4-Dimethoxyphenyl motif supports MAO-A engagement in amine oxidase pathway studies.
Data from Bos taurus; aromatic core uncharacterized for MAO.
monoamine oxidase inhibition MAO-A selectivity 3,4-dimethoxyphenyl pharmacophore neuropharmacology

Lipophilicity and Permeability Gains from N1-Phenyl Substitution

The N1-phenyl substituent on the target compound confers a substantial increase in lipophilicity compared to des-phenyl 5-aminopyrazole analogs. The des-phenyl comparator 4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine (CAS 370872-33-6) has a measured LogP of 1.33, a topological polar surface area (tPSA) of 73.2 Ų, and 2 hydrogen bond donors . In contrast, the N1-phenyl-substituted positional isomer 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 301353-90-2) exhibits a LogP of 2.95, tPSA of 62.3 Ų, and only 1 hydrogen bond donor—differences of +1.62 log units in lipophilicity and −10.9 Ų in polarity . The target compound 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, sharing the same molecular formula (C₁₇H₁₇N₃O₂, MW 295.34) and substituent set as the C4 isomer, is predicted to have nearly identical LogP (~2.95) and tPSA (~62.3 Ų) . This represents a LogP increase of approximately 1.6–2.2 log units over des-phenyl analogs. The higher LogP correlates with improved passive membrane permeability (predicted LogSW −3.87 for the C4 isomer) and enhanced blood-brain barrier penetration potential, while the reduced tPSA and single H-bond donor improve the compound's suitability for intracellular target engagement .

Lipophilicity Gain
Data to verify
N1-phenyl: predicted LogP ~2.95, tPSA ~62 Ų
Des-phenyl: LogP 1.33, tPSA 73 Ų
Higher lipophilicity may support permeability screening for intracellular target studies.
Predicted values; experimental confirmation recommended.
physicochemical properties LogP Lipinski parameters permeability drug-likeness

Aminopyrazole Scaffold as a Privileged Kinase Hinge-Binder

The 5-aminopyrazole motif is a well-established kinase hinge-binding pharmacophore. In a systematic study of 1H- and 2H-pyrazole derivatives (35 compounds), the aminopyrazole scaffold demonstrated selective FLT3 kinase inhibition with compound 10f achieving an IC₅₀ of 1.74 µM against FLT3 in a panel of 54 kinases, with good selectivity over other kinases tested at 10 µM [1]. More recently, pyrazole-3-amine derivatives optimized for FLT3-ITD-positive AML achieved potent cellular activity, with lead compound 67 demonstrating FLT3 inhibition in the nanomolar range and antitumor efficacy in MV4-11 xenograft models [2]. The 5-NH₂ group serves as a critical hydrogen bond donor to the kinase hinge region (typically engaging a backbone carbonyl of the hinge residue), while the C3-aryl and N1-phenyl substituents occupy the adjacent hydrophobic pockets. The target compound 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine positions the 5-NH₂ group for hinge interaction and presents a C3-(3,4-dimethoxyphenyl) group that can extend into the solvent-front or gatekeeper region depending on the kinase, a geometry that is structurally pre-validated by the nanomolar activity of 3-aryl-4-alkylpyrazol-5-amines against U-2 OS (IC₅₀ = 0.9 µM) and A549 (IC₅₀ = 1.2 µM) tumor cells [3]. The free 5-NH₂ also serves as a synthetic handle for further derivatization (amide coupling, sulfonylation, reductive amination) without requiring protecting group strategies, a practical advantage for hit-to-lead chemistry .

Kinase Hinge-Binder
Class-level
FLT3 IC₅₀: 1.74 µM (lead) to nanomolar (optimized)
Cell-model IC₅₀: 0.9–1.2 µM (U-2 OS, A549)
5-Aminopyrazole hinge-binding motif validated for kinase and cell-model studies; supports ATP-competitive inhibitor research.
Class-level SAR; target compound not directly assayed.
kinase inhibition FLT3 hinge-binding pharmacophore ATP-competitive inhibitor cancer

Recommended Research and Procurement Scenarios


Kinase Inhibitor Hit-Finding and Lead Optimization

The compound's 5-aminopyrazole core is a validated ATP-competitive kinase hinge-binding motif, as demonstrated by FLT3 inhibitor compound 10f (IC₅₀ = 1.74 µM, selective over 53 off-target kinases) and the broader class of 3-arylpyrazol-5-amines achieving sub-micromolar cellular antiproliferative activity (U-2 OS IC₅₀ = 0.9 µM; A549 IC₅₀ = 1.2 µM) [1][2]. The C3-(3,4-dimethoxyphenyl) group provides a hydrophobic contact surface amenable to structure-guided optimization, while the free 5-NH₂ serves both as a hinge hydrogen-bond donor and as a derivatization handle for rapid SAR expansion via amide coupling, urea formation, or reductive amination. The N1-phenyl ring can be further functionalized (halogenation, nitration, boronation) to modulate selectivity and pharmacokinetics. For procurement: the compound is recommended as a core scaffold for kinase-focused compound libraries and as a starting point for FLT3-ITD inhibitor programs where the pyrazole-amine chemotype has shown nanomolar potency and in vivo antitumor efficacy [3].

Monoamine Oxidase Probe Development

The 3,4-dimethoxyphenyl motif is an experimentally validated pharmacophore for MAO-A engagement. The dihydro analog of the target compound, 3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, demonstrates MAO-A IC₅₀ = 3 µM with 5.7-fold selectivity over MAO-B, while the N1-acetylated congener 1-acetyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole achieves an MAO-A IC₅₀ of 0.1 µM with 880-fold selectivity over MAO-B [1][2]. The target compound, being the fully aromatic 1H-pyrazole rather than the 4,5-dihydro pyrazoline, presents a planar heterocyclic core with altered electron density at the 5-NH₂ group—a structural feature that is expected to modulate both MAO potency and isoform selectivity relative to the characterized dihydro series. This makes the compound a high-value probe for exploring the impact of pyrazole aromaticity on MAO active-site complementarity, particularly for CNS drug discovery programs where the compound's elevated LogP (~2.95) supports blood-brain barrier penetration [3].

Fragment-Based or Structure-Based Drug Design Building Block

With a molecular weight of 295.34 Da, a single hydrogen bond donor (5-NH₂), 4 hydrogen bond acceptors, tPSA of ~62.3 Ų, and a predicted LogP of ~2.95, the compound resides within all Lipinski Rule-of-Five parameters [1][2]. Its two rotatable bonds provide conformational restraint while maintaining sufficient flexibility for induced-fit binding. The compound is commercially available at ≥97% purity (HPLC) from multiple suppliers, with documented synthesis via cyclocondensation of phenylhydrazine with β-ketonitriles bearing the 3,4-dimethoxyphenyl group—a route that yields the pyrazole core with precise regiochemical control [3][4]. In fragment-based drug design (FBDD), the compound's balanced physicochemical profile and synthetic accessibility make it suitable as a fragment-sized (MW <300) starting point for fragment growing, merging, or linking strategies targeting enzymes with deep hydrophobic pockets adjacent to the catalytic site. The free amine enables facile conversion to amides, sulfonamides, ureas, and Schiff bases without protecting group manipulation [4].

PGDS Inhibitor Discovery with C3-Substituted Pyrazoles

Hematopoietic prostaglandin D synthase (H-PGDS) is a validated target for allergic and inflammatory diseases. The C4-substituted positional isomer 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been experimentally tested against PGDS, yielding an IC₅₀ of 33 µM in a GST activity assay [1]. However, the most potent known PGDS inhibitors achieve IC₅₀ values of 21–50 nM [2]. The C3-substitution pattern of the target compound alters the trajectory of the dimethoxyphenyl group relative to the pyrazole core by approximately 60°, which may redirect the aryl ring into different sub-pockets of the PGDS active site compared to the C4 isomer—potentially improving complementarity with the enzyme's hydrophobic cleft. For laboratories running PGDS inhibitor screens, including both C3- and C4-substituted aminopyrazoles in the screening deck is warranted to explore the full SAR landscape of this chemotype, as positional isomerism has proven decisive in optimizing PGDS potency from micromolar to nanomolar ranges [2].

Application
Selection Property
Validation Focus
Kinase inhibitor research
5-Aminopyrazole hinge-binding core with C3-aryl and N1-phenyl substitution
Kinase panel profiling; cellular target engagement assays
Monoamine oxidase selectivity studies
3,4-Dimethoxyphenyl pharmacophore for MAO-A engagement
Isoform selectivity screening; aromatic core impact on potency
Fragment-based screening building block
Drug-like MW, tPSA, and LogP within Lipinski parameters
Synthetic derivatization via free 5-NH₂; purity and analytical characterization
PGDS inhibitor screening
C3-substituted pyrazole geometry for potential PGDS binding
PGDS activity assay; positional isomer SAR comparison
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